Ethyl 4-amino-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-amino-1H-imidazole-5-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with an amino group at the 4-position and an ethyl ester at the 5-position
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.
Wallach Synthesis: This method involves the oxidation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of glyoxal with ammonia and an aldehyde.
Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods:
- Industrial production typically involves the Debus-Radziszewski synthesis due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted imidazole derivatives.
Mechanism of Action
Target of Action
Ethyl 4-amino-1H-imidazole-5-carboxylate is a compound that has been found to form coordination compounds with Co (2+) . These compounds are known to inhibit photosynthetic electron flow and ATP-synthesis . Therefore, the primary targets of this compound are likely to be components of the photosynthetic electron transport chain and ATP synthesis machinery.
Mode of Action
Upon forming coordination compounds with Co (2+), this compound inhibits the flow of electrons in the photosynthetic electron transport chain . This disruption in electron flow subsequently inhibits ATP synthesis , as the generation of a proton gradient across the thylakoid membrane, which drives ATP synthesis, is dependent on the flow of electrons through the transport chain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in the thylakoid membrane . By inhibiting electron flow and ATP synthesis, this compound disrupts the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis .
Pharmacokinetics
It is known that the compound is soluble in chloroform/methanol , suggesting that it may have good bioavailability due to its solubility in both polar and non-polar solvents
Result of Action
The inhibition of photosynthetic electron flow and ATP synthesis by this compound results in a decrease in the production of ATP and NADPH . These molecules are essential for the light-independent reactions of photosynthesis, where they are used to convert carbon dioxide into glucose. Therefore, the action of this compound ultimately leads to a decrease in glucose production in photosynthetic organisms .
Action Environment
The action of this compound is likely to be influenced by environmental factors that affect the availability of Co (2+) and the efficiency of photosynthesis. For example, light intensity, temperature, and the availability of water and carbon dioxide can all influence the rate of photosynthesis and, therefore, the efficacy of this compound’s action . Additionally, the stability of this compound may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in various ways, such as by acting as enzyme inhibitors or activators .
Cellular Effects
Imidazole derivatives have been reported to influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that many compounds can interact with transporters or binding proteins, influencing their localization or accumulation within cells .
Subcellular Localization
Many compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Scientific Research Applications
Ethyl 4-amino-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-methyl-5-imidazolecarboxylate: Similar structure but with a methyl group instead of an amino group.
Ethyl imidazole-4-carboxylate: Lacks the amino group at the 4-position.
Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylate: Contains an aryl group at the 1-position.
Uniqueness:
Properties
IUPAC Name |
ethyl 4-amino-1H-imidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMORFFDAXJHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321878 | |
Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-16-9 | |
Record name | 21190-16-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-amino-5-imidazolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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